molecular formula C22H15NO3 B11486650 2-(Naphthalen-2-yl)-2-oxoethyl quinoline-2-carboxylate

2-(Naphthalen-2-yl)-2-oxoethyl quinoline-2-carboxylate

Cat. No.: B11486650
M. Wt: 341.4 g/mol
InChI Key: QOHBUSYLRFJVOX-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)-2-oxoethyl quinoline-2-carboxylate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a naphthalene ring and a quinoline ring, which are connected through an oxoethyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)-2-oxoethyl quinoline-2-carboxylate typically involves a multi-step process. One common method involves the reaction of 3-hydroxynaphthalene-2-carboxylic acid with 2-aminothiophenol in the presence of phosphorus trichloride (PCl3) and toluene. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)-2-oxoethyl quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-(Naphthalen-2-yl)-2-oxoethyl quinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)-2-oxoethyl quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    8-carboxymethoxy-quinoline-2-carboxylate: Similar in structure but with different substituents on the quinoline ring.

    Ethyl 6-methyl-4-(naphthalen-2-yl)quinoline-2-carboxylate: Another quinoline derivative with a naphthalene ring.

Uniqueness

2-(Naphthalen-2-yl)-2-oxoethyl quinoline-2-carboxylate is unique due to its specific combination of naphthalene and quinoline rings connected through an oxoethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H15NO3

Molecular Weight

341.4 g/mol

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) quinoline-2-carboxylate

InChI

InChI=1S/C22H15NO3/c24-21(18-10-9-15-5-1-2-7-17(15)13-18)14-26-22(25)20-12-11-16-6-3-4-8-19(16)23-20/h1-13H,14H2

InChI Key

QOHBUSYLRFJVOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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